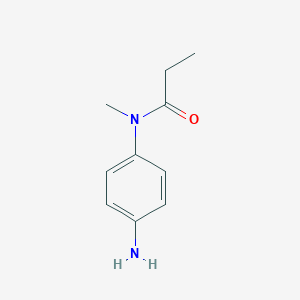

N-(4-氨基苯基)-N-甲基丙酰胺

描述

N-(4-aminophenyl)-N-methylpropionamide, also known as 4-AP, is a chemical compound that has been used in scientific research for several years. It is synthesized through a specific method and has been found to have significant biochemical and physiological effects.

科学研究应用

Synthesis of Secondary Amines

Secondary amines are pivotal in the synthesis of various compounds, including pharmaceuticals and agrochemicalsN-(4-aminophenyl)-N-methylpropionamide serves as an important starting material for the preparation of secondary amines . These amines are integral to the production of antidepressants, psychedelic and opiate analgesics, and other significant compounds.

Electrochromic Polyimides

Novel electrochromic aromatic polyimides with pendent benzimidazole groups have been synthesized using derivatives of N-(4-aminophenyl)-N-methylpropionamide . These materials exhibit unique optical properties and are used in applications such as smart windows, displays, and variable light transmitters.

Optoelectronic Devices

Polycarbazole and its derivatives, which can be synthesized from N-(4-aminophenyl)-N-methylpropionamide , are used in optoelectronic devices due to their high charge carrier mobility and excellent morphological stability . These materials are suitable for use in nanodevices, rechargeable batteries, and electrochemical transistors.

Stimuli-Responsive Drug Release

The compound has been utilized in the synthesis of polymers for stimuli-responsive drug release systems. For example, poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions composite thin films have been developed for controlled drug delivery . These systems can respond to changes in pH, temperature, or other stimuli to release drugs at a targeted site within the body.

Nanocarrier-Based Drug Delivery Systems

N-(4-aminophenyl)-N-methylpropionamide: derivatives are also explored in the development of nanocarrier-based drug delivery systems (NDDSs). These systems offer improved pharmacokinetics and pharmacodynamics, making them crucial in advanced nanomedicine applications .

Electrospinning Technique for Nanofibers

Advancements in the preparation of poly(4-aminodiphenylaniline) nanofibers have been made using electrospinning techniques. These nanofibers, derived from N-(4-aminophenyl)-N-methylpropionamide , have potential applications in filtration, sensors, and tissue engineering .

作用机制

Target of Action

N-(4-aminophenyl)-N-methylpropionamide, also known as N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b .

Mode of Action

It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This could involve interaction with the cell membrane leading to changes in its permeability, as well as intracellular interactions that affect cellular functions .

Biochemical Pathways

Compounds with similar structures have been found to affect the dna methylation process . DNA methylation is a crucial process in gene expression regulation and cellular differentiation .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity and inhibit DNA methylation , which could potentially lead to changes in gene expression and cellular functions.

属性

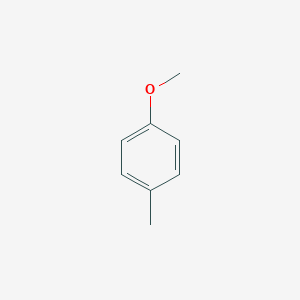

IUPAC Name |

N-(4-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLYIOPOBUPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N-methylpropionamide | |

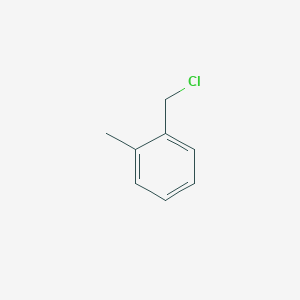

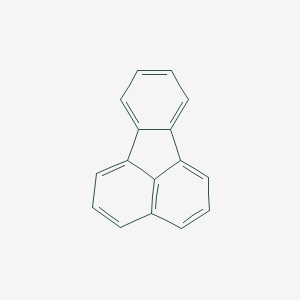

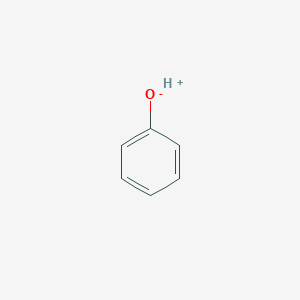

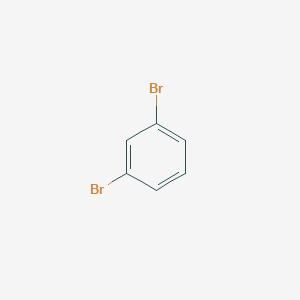

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)